molecular formula C27H23F2NO5 B11195164 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11195164
M. Wt: 479.5 g/mol
InChI Key: PBIVEJHVDCLDPY-BZZOAKBMSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes methoxy, fluorobenzoyl, and hydroxy groups

Preparation Methods

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core pyrrolidinone structure. The synthetic route may include:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The methoxy, fluorobenzoyl, and hydroxy groups are introduced through various substitution reactions, often using reagents such as fluorobenzoyl chloride and methoxybenzene derivatives.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and fluorobenzoyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activities

Properties

Molecular Formula

C27H23F2NO5

Molecular Weight

479.5 g/mol

IUPAC Name

(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H23F2NO5/c1-34-21-12-3-16(15-22(21)35-2)13-14-30-24(17-4-8-19(28)9-5-17)23(26(32)27(30)33)25(31)18-6-10-20(29)11-7-18/h3-12,15,24,31H,13-14H2,1-2H3/b25-23-

InChI Key

PBIVEJHVDCLDPY-BZZOAKBMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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